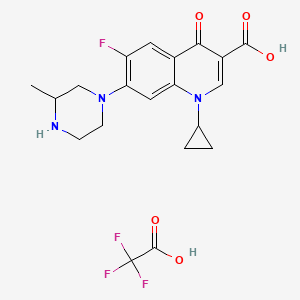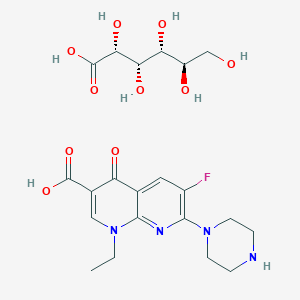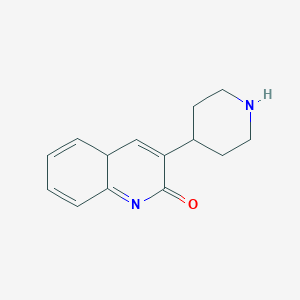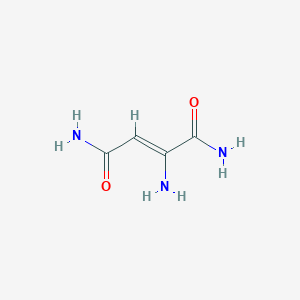![molecular formula C10H7F3N2S B12340078 2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12340078.png)
2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile typically involves multicomponent condensation reactions. One common method includes the condensation of aromatic aldehydes with acetophenones, cyanothioacetamide, and alkylating agents . This reaction is carried out under controlled conditions to ensure the formation of the desired pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the pyridine ring.
Scientific Research Applications
2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2(H)-one: Known for its anticancer activity.
Nicotinonitrile: Used in the synthesis of various pharmaceuticals.
Furo[2,3-b]pyridine: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile is unique due to its combination of a trifluoromethyl group and a sulfanylidene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H7F3N2S |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
2-sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)8-5-2-1-3-7(5)15-9(16)6(8)4-14/h5H,1-3H2 |
InChI Key |
IAPMQVANTNMRKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=NC(=S)C(=C2C(F)(F)F)C#N)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]-](/img/structure/B12339995.png)
![N'-[(1Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanehydrazide](/img/structure/B12340001.png)
![4-(4-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12340007.png)




![(5E)-5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12340050.png)
![[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate](/img/structure/B12340056.png)




![(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B12340097.png)
